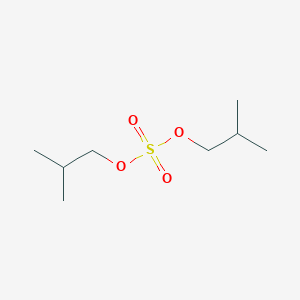
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine
Übersicht
Beschreibung
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine is a low-molecular-weight compound widely used as a clay-swelling inhibitor. It is known for its ability to prevent the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage . This compound is also referred to as N,N’-bis(2-aminoethyl)ethane-1,2-diamine and is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The preparation of N1-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine involves several synthetic routes. One common method includes dissolving iminodiacetonitrile in an organic solvent, adding an ion exchange resin and an iminodiacetonitrile stabilizing agent, and carrying out a hydrogenation reaction in the presence of a hydrogenation catalyst and an assistant. The reaction is conducted at a temperature range of 50-150°C and a pressure range of 5-25 MPa . This method ensures high product purity and efficiency.
Analyse Chemischer Reaktionen
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, aryl halides, phosphoryl halides, acid halides, and carbonyl compounds . For instance, the condensation reaction with carbonyl compounds leads to the formation of Schiff bases, which are valuable for their catalytic, antiviral, anticancer, antibacterial, and antifungal activities . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives, including Schiff bases and silatranes . In biology, it is studied for its potential as a clay-swelling inhibitor, which is crucial for preventing wellbore instability in drilling operations . In medicine, it is explored for its potential antiviral, anticancer, and antibacterial properties . Additionally, it is used in the industry for the production of polyamides and other polymers .
Wirkmechanismus
The mechanism of action of N1-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine involves its interaction with molecular targets and pathways. For example, as a clay-swelling inhibitor, it adsorbs onto the surface of montmorillonite, reducing the interaction between water molecules and clay minerals . This adsorption is influenced by the molecular conformation and temperature, which affect the stability of the compound on the clay surface . In biological systems, its antiviral and anticancer activities are attributed to its ability to form Schiff bases, which can interact with various molecular targets .
Vergleich Mit ähnlichen Verbindungen
N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine can be compared with other similar compounds such as tris(2-aminoethyl)amine and N-(2-aminoethyl)-3-aminopropyltrimethoxysilane . N-(2-aminoethyl)-3-aminopropyltrimethoxysilane is another related compound used in the synthesis of Schiff bases and silatranes . The uniqueness of N1-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine lies in its specific molecular structure, which provides distinct chemical properties and applications.
Eigenschaften
IUPAC Name |
N'-(2-aminoethyl)-N'-ethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N3/c1-2-9(5-3-7)6-4-8/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAWSZYJRFRCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556272 | |
| Record name | N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24426-14-0 | |
| Record name | N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B3393383.png)



![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3393404.png)

